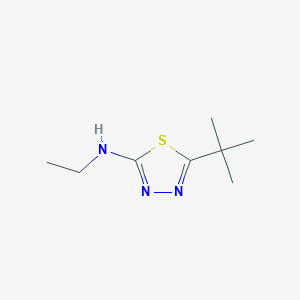

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine

Beschreibung

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine (IUPAC name: 5-tert-butyl-1,3,4-thiadiazol-2-amine; PubChem CID: 170170) is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a tert-butyl group at position 5 and an ethylamine group at position 2. Its SMILES representation is CC(C)(C)C1=NN=C(N)S1, reflecting the tert-butyl moiety and ethylamine substitution . This compound is part of a broader class of 1,3,4-thiadiazol-2-amine derivatives, which are renowned for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

Eigenschaften

IUPAC Name |

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3S/c1-5-9-7-11-10-6(12-7)8(2,3)4/h5H2,1-4H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOAOGLGXNTWEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NN=C(S1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion .

Analyse Chemischer Reaktionen

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes . In cancer research, it has been found to interfere with DNA replication and induce apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The physicochemical and structural characteristics of 5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine and its analogs are summarized in Table 1 .

Key Observations :

Key Observations :

Structure-Activity Relationships (SAR)

- 5-Position Substitution :

- N-Substitution :

Biologische Aktivität

5-tert-butyl-N-ethyl-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula with a molecular weight of 185.29 g/mol. The presence of a tert-butyl group enhances its lipophilicity, which may influence its biological activity and interaction with cellular targets.

This compound exhibits various biochemical activities:

- Enzyme Interactions : The compound interacts with enzymes and proteins, potentially inhibiting or activating their functions. For instance, it has been shown to inhibit the corrosion of brass in seawater, indicating interactions with metal ions and proteins involved in metal ion transport.

- Antimicrobial Activity : Similar compounds in the thiadiazole class have demonstrated antibacterial properties against pathogens such as Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism often involves disrupting cellular processes essential for bacterial survival .

Cellular Effects

The effects of this compound on cells include:

- Influence on Cell Signaling : The compound can affect cell signaling pathways that regulate gene expression and metabolism. For example, it may disrupt normal cellular processes reliant on metal ions, leading to altered metabolic fluxes.

- Induction of Apoptosis : Some studies indicate that thiadiazole derivatives can induce apoptosis in cancer cells by activating caspase enzymes. This suggests potential applications in cancer therapy .

Molecular Mechanisms

At the molecular level, this compound exerts its effects through several mechanisms:

- Enzyme Inhibition : The compound can bind to the active sites or allosteric sites of enzymes, altering their activity. For instance, it has been reported to inhibit topoisomerase enzymes critical for DNA replication.

- Caspase Activation : In apoptotic pathways, the compound may activate caspases (e.g., caspase-3), leading to programmed cell death in cancerous cells .

Case Studies and Research Findings

Several studies have highlighted the biological activities of thiadiazole derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.